molecular formula C15H21N3O B2846250 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide CAS No. 2415531-16-5

6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide

Numéro de catalogue B2846250
Numéro CAS: 2415531-16-5
Poids moléculaire: 259.353
Clé InChI: IDPRMQIUTBIJRQ-UMSPYCQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is highly expressed in immune cells, particularly in T cells and myeloid cells. CPI-444 has been shown to have promising results in preclinical studies as a potential immunotherapy for cancer treatment.

Mécanisme D'action

6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is known to suppress immune cell function. By inhibiting this receptor, this compound enhances the anti-tumor immune response and promotes tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of adenosine signaling, the enhancement of T cell function, and the promotion of tumor cell death. This compound has also been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide is its ability to enhance the anti-tumor immune response, which could potentially lead to better outcomes in cancer treatment. However, one limitation of this compound is its specificity for the adenosine A2A receptor, which may limit its effectiveness in certain cancer types.

Orientations Futures

There are several future directions for research on 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, including the exploration of its effectiveness in combination with other cancer therapies, the development of biomarkers to predict patient response, and the investigation of its potential use in other diseases, such as autoimmune disorders.
In conclusion, this compound is a promising immunotherapy for cancer treatment that has shown favorable results in preclinical studies. Its ability to enhance the anti-tumor immune response and promote tumor cell death make it a promising candidate for further research and development.

Méthodes De Synthèse

The synthesis of 6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with cyclopropylamine to form 4-methylcyclohexylamine. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form this compound.

Applications De Recherche Scientifique

6-Cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, including melanoma, lung cancer, and renal cell carcinoma. In these models, this compound has been shown to enhance the anti-tumor immune response by inhibiting the adenosine A2A receptor, which is known to suppress immune cell function. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.

Propriétés

IUPAC Name

6-cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-10-2-6-12(7-3-10)18-15(19)14-8-13(11-4-5-11)16-9-17-14/h8-12H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPRMQIUTBIJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.